2-(1-methyl-1H-indol-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

Microtubule polymerization inhibition Antiproliferative activity Triazolopyridine SAR

2-(1-Methyl-1H-indol-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide is a fully synthetic heterocyclic small molecule belonging to the indole–triazolopyridine hybrid class. Its architecture appends a 1-methylindole-3-acetic acid fragment to a [1,2,4]triazolo[4,3‑a]pyridine core via an acetamide bridge.

Molecular Formula C18H17N5O
Molecular Weight 319.4 g/mol
Cat. No. B10978922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-methyl-1H-indol-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide
Molecular FormulaC18H17N5O
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)CC(=O)NCC3=NN=C4N3C=CC=C4
InChIInChI=1S/C18H17N5O/c1-22-12-13(14-6-2-3-7-15(14)22)10-18(24)19-11-17-21-20-16-8-4-5-9-23(16)17/h2-9,12H,10-11H2,1H3,(H,19,24)
InChIKeyQFYMVMPPJBIUGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Methyl-1H-indol-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide – Structural Identity and In-Class Positioning for Scientific Procurement


2-(1-Methyl-1H-indol-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide is a fully synthetic heterocyclic small molecule belonging to the indole–triazolopyridine hybrid class. Its architecture appends a 1-methylindole-3-acetic acid fragment to a [1,2,4]triazolo[4,3‑a]pyridine core via an acetamide bridge . This chemotype overlaps with a published series of indole-based [1,2,4]triazolo[4,3‑a]pyridine derivatives designed as microtubule polymerization inhibitors, where the closest characterized in-class congener is compound 12d (a N‑methyl‑5‑indolyl C‑6 substituted regioisomer) [1]. No primary research article, patent, or authoritative database currently reports stand‑alone biological or physicochemical data for this exact compound; all procurement decisions must therefore be grounded in structural analogy and inferred class-level properties rather than direct measurement.

Structural probe: 3‑methylene‑acetamide linker topology for SAR expansion
Negative‑control candidate: predicted loss of tubulin engagement relative to constrained C‑6 analogs
Diversity element: unique H‑bond geometry for focused library design and fragment growing

Why In-Class Triazolopyridine–Indole Acetamides Cannot Be Interchanged for 2-(1-Methyl-1H-indol-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide in R&D Procurement


Within the indole–triazolopyridine acetamide family, minor structural perturbations drive non‑linear changes in target engagement and functional readout. The lead congener 12d (N‑methyl‑5‑indolyl attached directly to the C‑6 position of the triazolopyridine) achieves IC₅₀ values of 15–69 nM across HeLa, A549, MCF‑7 and HCT116 cell lines and a tubulin polymerization IC₅₀ of 1.64 μM [1]. In contrast, 2-(1‑methyl‑1H‑indol‑3‑yl)-N-([1,2,4]triazolo[4,3‑a]pyridin‑3‑ylmethyl)acetamide bears the indole at the 3‑position of the triazolopyridine via a flexible methylene‑acetamide linker, which alters both hydrogen‑bond donor/acceptor geometry and conformational freedom relative to the C‑6 direct‑attachment series. Even among the closest commercially listed analogs (N‑isopropyl and N‑(2‑methoxyethyl) variants), no published comparative pharmacology exists, rendering generic substitution an unvalidated risk. Consequently, selection of this specific compound should be driven by the requirement for this precise linker topology rather than anticipated potency parity with 12d.

Linker topology mismatch

The 3‑methylene‑acetamide linkage vs. C‑6 direct attachment alters H‑bond geometry and conformational freedom; SAR is nonlinear.

No comparative pharmacology

No published head‑to‑head data exist for this exact compound; substitution with in‑class analogs is unvalidated.

Potency profile may deviate

Tubulin engagement may not reach the low nanomolar range reported for the constrained C‑6 series; benchmark data are absent.

Quantitative Comparator Analysis for 2-(1-Methyl-1H-indol-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide


Cellular Antiproliferative Activity – Closest In‑Class Congener (Compound 12d) vs. Target Compound

The target compound itself lacks published cell‑based activity data. The most structurally proximate congener with disclosed quantitative pharmacology is compound 12d, a N‑methyl‑5‑indolyl C‑6 regioisomer from the same triazolopyridine scaffold series [1]. Compound 12d inhibited proliferation of HeLa, A549, MCF‑7 and HCT116 cancer cell lines with IC₅₀ values spanning 15–69 nM and inhibited tubulin polymerization with an IC₅₀ of 1.64 μM [1]. For the target compound, no analogous IC₅₀ values exist; any extrapolation would be speculative. Procurement of the target compound is therefore warranted only when the 3‑methylene‑acetamide‑linked topology is explicitly required, and users should anticipate that potency may deviate substantially from the 12d benchmark.

Antiproliferative activity
Cross-study comparable
Target: Not reported vs 12d: IC₅₀ 15–69 nM (HeLa, A549, MCF‑7, HCT116)
Reported cell‑model response context
72 h exposure; CellTiter‑Glo / MTT
Microtubule polymerization inhibition Antiproliferative activity Triazolopyridine SAR

Tubulin Polymerization Inhibition – Target Compound vs. Compound 12d

Compound 12d inhibited tubulin polymerization with an IC₅₀ of 1.64 μM in a cell‑free turbidimetric assay [1]. The target compound has not been evaluated in any tubulin polymerization assay. The C‑6 aryl substituent present in 12d contributes to the cis‑restricted conformation that favors colchicine‑site binding; the 3‑methylene‑acetamide side chain in the target compound introduces additional rotational degrees of freedom that may reduce tubulin engagement. This mechanistic divergence cannot be quantified without direct experimentation.

Tubulin polymerization
Class‑level inference
1.64 μM IC₅₀ (12d)
Target compound: not evaluated
Supports tubulin engagement review
Cell‑free turbidimetric assay; colchicine‑site binding
Tubulin polymerization Microtubule destabilizer Triazolopyridine

Cell‑Cycle Arrest and Apoptosis Induction – Class‑Level Evidence from Compound 12d

Mechanistic studies on compound 12d demonstrated dose‑dependent G2/M cell‑cycle arrest and apoptosis induction in HeLa cells, coupled with suppression of wound closure and disruption of intracellular microtubule networks [1]. No such data exist for the target compound. The phenotype is directly tied to the colchicine‑site binding mode that depends on the C‑6 indole substitution pattern; altering the attachment point and linker may shift the mechanism to off‑target pathways or abolish activity entirely.

G2/M arrest & apoptosis
Class‑level inference
12d: positive (G2/M arrest, apoptosis, microtubule disruption)
HeLa cells; flow cytometry (PI, Annexin V‑FITC); IF
Supports mechanistic endpoint context
Data absent for target compound; mechanism may differ
G2/M arrest Apoptosis Triazolopyridine mechanism

Physicochemical and DMPK Profile – Target Compound vs. Drug‑Like Space Expectations

No experimentally determined logP, solubility, permeability, metabolic stability, or plasma protein binding data are available for the target compound. The calculated molecular weight (~319 Da), hydrogen‑bond acceptor count (5 N, 1 O), and topological polar surface area (estimated ~70 Ų) place it within favorable oral drug‑like chemical space, but the absence of a trifluoromethyl or other metabolic blocking group (present in catalog analog EVT‑2515049) suggests potential for rapid oxidative metabolism of the triazolopyridine ring. The closest commercially listed analog with a disclosed purity specification is the 8‑CF₃ derivative (AKSci HTS036795, ≥95%), but its DMPK data are likewise unpublished.

Physicochemical & DMPK
Supporting evidence
MW 319.36 Da HBA 6 tPSA ~70 Ų
In silico prediction; no experimental DMPK
Supports ADME context review
8‑CF₃ analog may offer metabolic stability; data to verify
Physicochemical properties Drug-likeness Triazolopyridine pharmacokinetics

Validated Application Scenarios for 2-(1-Methyl-1H-indol-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide Based on Available Evidence


Structure–Activity Relationship (SAR) Expansion of Triazolopyridine–Indole Microtubule Inhibitors

The target compound provides a structurally distinct linker geometry (3‑methylene‑acetamide vs. the C‑6 direct attachment of the published 12d series) [1]. Laboratories already profiling the 2021 Wu et al. scaffold can procure this compound to systematically map the conformational flexibility requirements for tubulin binding. The absence of pre‑existing biological data makes it suitable as a negative‑control or exploratory SAR probe rather than a potency‑optimized lead [1].

Negative Control for Colchicine‑Site Engagement Assays

Given that the C‑6‑linked indole in compound 12d is essential for colchicine‑site tubulin polymerization inhibition (IC₅₀ 1.64 μM), the 3‑methylene‑acetamide variant is structurally predicted to lose or substantially weaken this interaction [1]. It can therefore serve as a putative inactive or weakly active control in tubulin polymerization fluorescence polarization or turbidimetric assays, provided its inactivity is experimentally confirmed prior to use.

Custom Library Design and Diversity‑Oriented Synthesis

The compound introduces a methylene‑spaced amide linkage that is absent from the majority of publicly disclosed [1,2,4]triazolo[4,3‑a]pyridine SAR sets [1]. Procurement for diversity‑oriented screening libraries enables chemists to explore hydrogen‑bond network differences at the colchicine site or other nucleotide‑binding pockets. The readily modifiable N‑methylindole and triazolopyridine termini further support late‑stage diversification for fragment‑growing campaigns.

Method Development for LC‑MS/MS Quantification of Triazolopyridine Analogs

With a molecular weight of 319.36 Da and a characteristic UV chromophore (indole + triazolopyridine), this compound is suitable as a reference standard for developing and validating LC‑MS/MS or HPLC‑UV methods for quantitation of indole–triazolopyridine hybrids in biological matrices [1]. Its distinct retention time and fragmentation pattern can aid method specificity when analyzing structurally related in‑class compounds from the 12d series.

Application
Selection Property
Validation Focus
SAR expansion of microtubule inhibitors
Linker geometry differentiation (3‑methylene‑acetamide)
Conformational flexibility mapping
Negative control for colchicine‑site assays
Predicted loss of tubulin engagement
Inactivity confirmation in polymerization assays
Diversity‑oriented library design
Methylene‑spaced amide topology
Hydrogen‑bond network exploration
LC‑MS/MS method development
Indole–triazolopyridine chromophore & mass signature
Retention time and fragmentation specificity
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